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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzoic acid

Cat. No.: B1273154

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Core Properties, Synthesis,
and Applications

Abstract

2-Bromo-3-methylbenzoic acid (CAS No: 53663-39-1) is a highly versatile substituted
aromatic carboxylic acid that serves as a critical intermediate in the fields of organic synthesis,
pharmaceutical development, and materials science. Its unique structural arrangement,
featuring a bromine atom and a methyl group ortho and meta to the carboxylic acid
respectively, provides a reactive scaffold for a wide array of chemical transformations. This
guide offers a comprehensive technical overview of its core physicochemical properties,
including its definitive molecular weight, detailed spectroscopic data for characterization,
established synthesis protocols with mechanistic insights, and its significant applications in
modern research and development. The content is tailored for researchers, medicinal chemists,
and process development scientists who require a deep, practical understanding of this
valuable chemical building block.

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its
fundamental properties. These data points are critical for reaction stoichiometry, analytical
characterization, and safety assessments.

The molecular weight of 2-Bromo-3-methylbenzoic acid is a key identifier, calculated from its
molecular formula, CsH7BrO2z. This formula indicates a composition of eight carbon atoms,
seven hydrogen atoms, one bromine atom, and two oxygen atoms.
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Table 1: Key Physicochemical Properties of 2-Bromo-3-
methylbenzoic Acid

Property Value Source(s)
Molecular Weight 215.05 g/mol ; 215.04 g/mol [1112][31[4]
Molecular Formula CsH7BrO:2 [1112][3]
CAS Number 53663-39-1 [1][2][5]

White to light yellow/tan
Appearance ) [1112]1[5]
crystalline powder

Melting Point 135-138 °C [1][5]16]
Purity (Typical) 297-98% (GC) [1][2]14]
Common Synonyms 2-Bromo-m-toluic acid [1][3]I5]

The precise arrangement of the functional groups on the benzene ring dictates the compound's
reactivity. The electron-withdrawing nature of both the bromine atom and the carboxylic acid
group, combined with the electron-donating methyl group, creates a unique electronic
environment that influences its role in various reactions.

Caption: Chemical Structure of 2-Bromo-3-methylbenzoic Acid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 2-Bromo-3-methylbenzoic acid is paramount before its
use in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool
for structural elucidation. The proton (*H) NMR spectrum provides definitive information about
the electronic environment of the hydrogen atoms.

Expert Insight: The *H NMR spectrum is a crucial self-validating check. The presence of three
distinct aromatic proton signals, along with a singlet for the methyl group, immediately confirms
the substitution pattern. Any deviation would indicate an isomeric impurity or residual starting
material.

Table 2: Representative *H NMR Spectroscopic Data
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Chemical Shift Lo . .

Multiplicity Integration Assignment Source
(3, ppm)
~7.70 d 1H Aromatic (Ha) [5]
~7.42 d 1H Aromatic (Hb) [5]
~7.29 t 1H Aromatic (Hc) [5]
~2.49 s 3H Methyl (-CHs) [5]

(Solvent: CDCIs)

Causality in Analysis:

'H NMR: Confirms the specific isomer and relative positions of the substituents. The coupling
patterns (doublets and triplets) of the aromatic protons are dictated by their neighboring
protons, providing a fingerprint of the 1,2,3-substitution pattern.

e 13C NMR: Provides the number of unique carbon environments, complementing the *H NMR
data for unambiguous structural confirmation.[7]

e Mass Spectrometry (MS): Confirms the molecular weight. The isotopic pattern of bromine
(*°Br and 81Br in an approximate 1:1 ratio) results in two molecular ion peaks (M and M+2) of
nearly equal intensity, which is a definitive indicator of a monobrominated compound.

« Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. A broad
absorption around 2500-3300 cm~1 is characteristic of the O-H stretch of the carboxylic acid,
while a sharp peak around 1700 cm~1 indicates the C=0 carbonyl stretch.

Synthesis Methodology: The Von-Richter Reaction
Pathway

While several synthetic routes exist, a well-documented and reliable method proceeds from p-
nitrotoluene via a bromination followed by a Von-Richter reaction.[8] This pathway is instructive
as it involves fundamental aromatic substitution and rearrangement reactions.
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p-Nitrotoluene

Step 1: Bromination
(Brz, Fe catalyst)

G—Bromo—4—nitrotoluen9

Step 2: Von-Richter Reaction
(KCN, H20, heat)

2-Bromo-3-methylbenzoic acid

Figure 2: Two-Step Synthesis Workflow

Click to download full resolution via product page

Caption: Key stages in the synthesis from p-nitrotoluene.

Experimental Protocol: Synthesis via Bromination and
Von-Richter Reaction

This protocol is adapted from the authoritative procedure published in Organic Syntheses.[8]
Part A: 2-Bromo-4-nitrotoluene

+ Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser,
and dropping funnel, combine p-nitrotoluene (0.5 mole) and iron powder (1.0 g). Heat the
mixture to 75-80°C.
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o Causality: Iron powder acts as a Lewis acid catalyst, polarizing the bromine molecule (Brz)
to generate the electrophile required for electrophilic aromatic substitution.

e Bromination: With vigorous stirring, add bromine (0.59 mole) dropwise over 30 minutes,
maintaining the temperature at 75-80°C. Continue stirring for an additional 1.5 hours after
addition is complete.

e Workup and Purification: Pour the hot reaction mixture into an ice-cold 10% sodium
hydroxide solution. The solid product is then isolated and purified by recrystallization from
acetic acid to yield 2-bromo-4-nitrotoluene.

Part B: 2-Bromo-3-methylbenzoic Acid (Von-Richter Reaction)

Caution: This procedure evolves poisonous hydrogen cyanide gas and must be performed in a
certified chemical fume hood.

¢ Reaction Setup: In a large round-bottomed flask, combine the moist 2-bromo-4-nitrotoluene
from Part A with potassium cyanide (90 g), 2-ethoxyethanol (900 ml), and water (850 ml).

e Reaction: Heat the mixture to reflux and maintain for 16 hours.

o Mechanistic Insight: This is the core of the Von-Richter reaction. The cyanide ion (CN™)
acts as a nucleophile, attacking the aromatic ring and displacing the nitro group. A
subsequent intramolecular rearrangement and hydrolysis of the nitrile group leads to the
formation of the carboxylic acid at the position formerly occupied by the nitro group, with
the bromine atom remaining in place.

 Acidification and Isolation: After cooling, add 1.5 L of water to the dark red solution and
carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylate and
precipitate the product.

o Self-Validation: The formation of a precipitate upon acidification is a key indicator of
successful product formation.

 Purification: Collect the solid product by filtration. Further purification is achieved by boiling
the crude solid in petroleum ether and filtering the hot mixture. The desired 2-bromo-3-
methylbenzoic acid crystallizes from the filtrate upon cooling.
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Key Applications in Research and Drug
Development

The utility of 2-Bromo-3-methylbenzoic acid stems from the orthogonal reactivity of its
functional groups. The bromine atom is a handle for cross-coupling reactions, while the
carboxylic acid can be converted to esters, amides, or other derivatives.

2-Bromo-3-methylbenzoic acid

Suzuki / Buchwald-Hartwig Amide Formation Esterification
Coupling (at Br) (at COOH) (at COOH)

Anti-inflammatory Agents Herbicides Specialty Polymers
Analgesics Pesticides Functional Resins
Pharmaceutical Synthesis Agrochemical Synthesis Materials Science

Figure 3: Application Pathways

Click to download full resolution via product page
Caption: Versatility as an intermediate in diverse fields.

e Pharmaceutical Synthesis: This compound is a key building block for creating more complex
active pharmaceutical ingredients (APIs).[1] The bromine atom is particularly useful for
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig
amination), which are cornerstone methods for constructing the carbon-carbon and carbon-
nitrogen bonds prevalent in modern drug molecules. For example, it may be used to
synthesize N-phenyl-3-methylanthranilic acid, a scaffold found in some anti-inflammatory

drugs.[5]

e Agrochemical Development: The structural motifs derived from this acid are used to develop
novel herbicides, pesticides, and plant growth regulators.[1] The ability to systematically
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modify the molecule allows for the fine-tuning of biological activity and environmental
profiles.

o Materials Science: It serves as a monomer or modifier in the synthesis of specialty polymers
and resins.[1] Incorporating this brominated aromatic structure can enhance properties such
as thermal stability, flame retardancy, and durability.[1]

Safety, Handling, and Storage

Proper handling of 2-Bromo-3-methylbenzoic acid is essential to ensure laboratory safety.
The compound is classified as an irritant.

Table 3: GHS Hazard Information

Hazard Statement Description GHS Pictogram Source

H315 Causes skin irritation Warning [9]
Causes serious eye )

H319 L Warning [9]
irritation

May cause respiratory .
H335 T Warning [9]
irritation

Recommended Handling Procedures:

e Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves,
and a lab coat.[6][10]

» Ventilation: Use only in a well-ventilated area or a certified chemical fume hood to avoid
inhalation of dust.[10][11]

» Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][11]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Some
suppliers recommend refrigerated storage (0-8°C) to ensure long-term stability.[1]

Conclusion
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2-Bromo-3-methylbenzoic acid, with a molecular weight of approximately 215.05 g/mol , is far
more than a simple chemical. It is a strategic and enabling tool for chemical innovation. Its well-
defined properties, reliable synthetic routes, and versatile reactivity make it an indispensable
intermediate for professionals in drug discovery, agrochemical research, and materials science.
A thorough understanding of its synthesis, characterization, and safe handling, as detailed in
this guide, is the foundation for leveraging its full potential in developing next-generation
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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